molecular formula C6H10O3 B3006741 2-Cyclobutyl-2-hydroxyacetic acid CAS No. 1314979-79-7

2-Cyclobutyl-2-hydroxyacetic acid

Cat. No.: B3006741
CAS No.: 1314979-79-7
M. Wt: 130.143
InChI Key: WDUASXFZWNGNDP-UHFFFAOYSA-N
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Description

2-Cyclobutyl-2-hydroxyacetic acid is a chemical compound with the molecular formula C6H10O3. It has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. The compound is characterized by a cyclobutyl group attached to a hydroxyacetic acid moiety, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-2-hydroxyacetic acid can be achieved through various synthetic routes. One common method involves the use of cyclobutyl bromide and glyoxylic acid as starting materials. The reaction proceeds via a nucleophilic substitution mechanism, where the cyclobutyl group is introduced to the glyoxylic acid, followed by hydrolysis to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxy group to an alkyl group.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclobutyl ketones or carboxylic acids.

    Reduction: Formation of cyclobutyl alkyl derivatives.

    Substitution: Formation of cyclobutyl derivatives with various functional groups.

Scientific Research Applications

2-Cyclobutyl-2-hydroxyacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis, particularly in aldol-type reactions, to induce stereoselectivity.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting biochemical processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutaneacetic acid
  • Cyclobutylmethanol
  • Cyclobutylamine

Comparison

2-Cyclobutyl-2-hydroxyacetic acid is unique due to the presence of both a cyclobutyl group and a hydroxyacetic acid moiety. This combination imparts distinct chemical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers unique reactivity and potential biological activities .

Properties

IUPAC Name

2-cyclobutyl-2-hydroxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5(6(8)9)4-2-1-3-4/h4-5,7H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUASXFZWNGNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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